2-({1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N'-[(Z)-(4-methylphenyl)methylidene]acetohydrazide
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Overview
Description
2-({1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N’-[(Z)-(4-methylphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzodiazole ring, a chlorophenyl group, and a sulfanyl-acetohydrazide moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N’-[(Z)-(4-methylphenyl)methylidene]acetohydrazide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of Benzodiazole Ring: The initial step involves the formation of the benzodiazole ring through the reaction of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Introduction of Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzyl chloride reacts with the benzodiazole intermediate.
Formation of Sulfanyl-Acetohydrazide Moiety: The final step involves the reaction of the benzodiazole intermediate with thioacetic acid and hydrazine hydrate to form the sulfanyl-acetohydrazide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and automated synthesis platforms can further improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N’-[(Z)-(4-methylphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, catalytic hydrogenation
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted benzodiazole derivatives
Scientific Research Applications
2-({1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N’-[(Z)-(4-methylphenyl)methylidene]acetohydrazide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-({1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N’-[(Z)-(4-methylphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the disruption of cell signaling pathways involved in cancer progression.
Comparison with Similar Compounds
Similar Compounds
- **2-({1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol)
- **(2-Chlorophenyl)(1-hydroxycyclopentyl)methanone
Uniqueness
2-({1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N’-[(Z)-(4-methylphenyl)methylidene]acetohydrazide is unique due to its combination of a benzodiazole ring, a chlorophenyl group, and a sulfanyl-acetohydrazide moiety This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
Molecular Formula |
C24H21ClN4OS |
---|---|
Molecular Weight |
449.0 g/mol |
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(Z)-(4-methylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H21ClN4OS/c1-17-10-12-18(13-11-17)14-26-28-23(30)16-31-24-27-21-8-4-5-9-22(21)29(24)15-19-6-2-3-7-20(19)25/h2-14H,15-16H2,1H3,(H,28,30)/b26-14- |
InChI Key |
MPMLZSIIJUBVJJ-WGARJPEWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N\NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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